molecular formula C17H18FN5OS B2973667 (1,5-dimethyl-1H-pyrazol-3-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 1013798-02-1

(1,5-dimethyl-1H-pyrazol-3-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2973667
CAS No.: 1013798-02-1
M. Wt: 359.42
InChI Key: KPSUNZJZXLQTNG-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted with two methyl groups (1,5-dimethyl) linked via a methanone group to a piperazine ring. The fluorine atom at the 6-position of the benzothiazole likely enhances metabolic stability and binding interactions, while the piperazine linker may improve solubility and pharmacokinetic properties.

Properties

IUPAC Name

(1,5-dimethylpyrazol-3-yl)-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN5OS/c1-11-9-14(20-21(11)2)16(24)22-5-7-23(8-6-22)17-19-13-4-3-12(18)10-15(13)25-17/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSUNZJZXLQTNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1,5-dimethyl-1H-pyrazol-3-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a complex organic molecule that combines various pharmacophoric elements, making it a subject of interest in medicinal chemistry. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

PropertyValue
Molecular Formula C16H15FN4O2S
Molecular Weight 346.4 g/mol
CAS Number 1396853-58-9
SMILES Notation Cc1cc(C(=O)N2CC(Oc3nc4c(F)cccc4s3)C2)nn1C

This compound features a pyrazole ring and a piperazine moiety, which are often associated with diverse pharmacological activities.

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, a series of pyrazole derivatives were evaluated for their ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The specific mechanism involved the disruption of microtubule dynamics, which is critical for mitosis.

Antiviral Properties

Compounds containing pyrazole rings have also been reported to possess antiviral activity. A study highlighted the antiviral potential of related pyrazole derivatives against various viral strains, suggesting that structural modifications could enhance efficacy against specific viral targets . The mechanism often involves interference with viral replication processes.

Neuropharmacological Effects

The piperazine component of the compound is known for its neuropharmacological effects. Research has shown that piperazine derivatives can act as anxiolytics and antidepressants by modulating neurotransmitter systems, particularly serotonin and dopamine pathways. This suggests potential applications in treating anxiety and mood disorders.

Case Studies

  • Antitumor Efficacy : A synthesized derivative similar to the target compound was tested in vitro against several cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating potent activity at low concentrations .
  • Antiviral Screening : Another study screened a library of pyrazole-based compounds against influenza virus. The results showed that certain modifications to the pyrazole structure significantly improved antiviral activity, suggesting that the target compound may also exhibit similar properties .

The biological activity of (1,5-dimethyl-1H-pyrazol-3-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.
  • Modulation of Receptor Activity : The piperazine moiety may interact with neurotransmitter receptors, influencing neurochemical signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole Cores

Compound 7b ():

  • Structure: Contains a bis-pyrazole system connected to a thieno[2,3-b]thiophene scaffold.
  • Key Differences : Lacks the piperazine and fluorobenzo[d]thiazole groups present in the target compound.
  • Impact: The thieno[2,3-b]thiophene moiety confers rigidity and electron-rich properties, which may alter binding affinity compared to the fluorobenzo[d]thiazole in the target compound .

Compound 10 ():

  • Structure: Features pyrazolo[1,5-a]pyrimidine cores with cyanide substituents and thieno[2,3-b]thiophene linkages.

Compound (E)-1,5-dimethyl-4-[3-(4-nitrobenzyloxy)benzylideneamino]-2-phenyl-1H-pyrazol-3(2H)-one:

  • Structure: Includes a 1,5-dimethylpyrazole core but substitutes the methanone-piperazine-fluorobenzo[d]thiazole chain with a nitrobenzyloxy-benzylideneamino group.
  • Key Differences : The nitro group introduces strong electron-withdrawing effects, which may increase reactivity but reduce bioavailability compared to the fluorine substituent in the target compound .

Physicochemical Properties

Compound Melting Point (°C) IR (C=O stretch, cm⁻¹) Notable NMR Shifts (δ, ppm)
Target Compound Not reported ~1700 (estimated) Piperazine CH₂: ~2.5–3.5; Fluorobenzo[d]thiazole aromatic: ~7.5–8.5
Compound 7b () >300 1720 Pyrazole CH: 7.52; Aromatic CH: 7.3–7.52
Compound 10 () Not reported Not observed Pyrimidine CH: 8.9; Aromatic CH: 7.36–7.79
Compound 275 Not reported Benzylideneamino CH: ~8.0–8.5

Pharmacological Potential (Inferred)

  • Compound 7b/10: Thieno[2,3-b]thiophene and pyrazolo[1,5-a]pyrimidine systems are associated with antimicrobial and anti-inflammatory activities .
  • Compound : The nitro group may confer antibacterial activity but could pose toxicity risks .

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